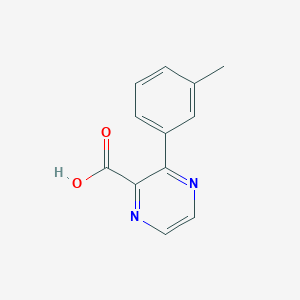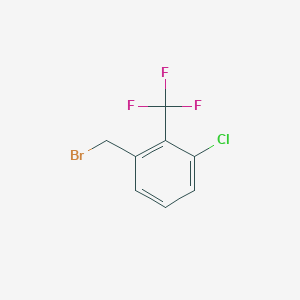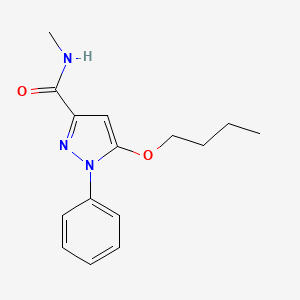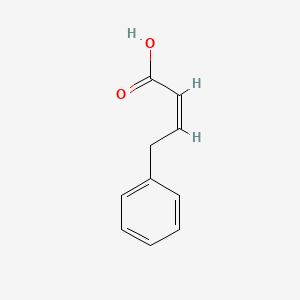
3-m-Tolyl-pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-m-Tolyl-pyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family. Pyrazines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrazine ring at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with a tolyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the tolyl group with a halogenated pyrazine-2-carboxylic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-m-Tolyl-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxy-pyrazine-2-carboxylic acid.
Reduction: Formation of 3-m-Tolyl-pyrazine-2-methanol or 3-m-Tolyl-pyrazine-2-carbaldehyde.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
科学研究应用
3-m-Tolyl-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-m-Tolyl-pyrazine-2-carboxylic acid in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its structural similarity to pyrazinamide suggests that it may inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
相似化合物的比较
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
3-Phenyl-pyrazine-2-carboxylic acid: Another derivative with a phenyl group instead of a tolyl group.
2,3-Pyrazinedicarboxylic acid: A compound with two carboxylic acid groups on the pyrazine ring.
Uniqueness
3-m-Tolyl-pyrazine-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. The methyl group on the tolyl moiety can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16) |
InChI 键 |
IMKZWUOBKVALKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)




![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
